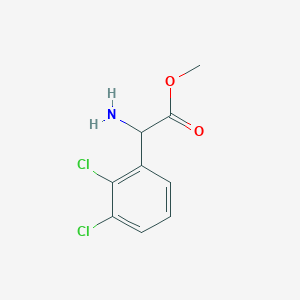

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate

CAS No.: 1218646-59-3

Cat. No.: VC8059923

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218646-59-3 |

|---|---|

| Molecular Formula | C9H9Cl2NO2 |

| Molecular Weight | 234.08 |

| IUPAC Name | methyl 2-amino-2-(2,3-dichlorophenyl)acetate |

| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |

| Standard InChI Key | RIAVGLDRZKVQHO-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |

| Canonical SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |

Introduction

Chemical Identity and Structural Features

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate belongs to the class of amino acid derivatives, specifically α-aminophenylacetate esters. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol . Key structural elements include:

-

A 2,3-dichlorophenyl group contributing to lipophilicity and electronic effects.

-

An α-amino acetate ester, enabling reactivity in nucleophilic and enzymatic environments.

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1218646-59-3 | |

| IUPAC Name | Methyl 2-amino-2-(2,3-dichlorophenyl)acetate | |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |

The compound’s stereochemistry (e.g., R/S configuration) remains underexplored in available literature, though enantiomeric forms of related dichlorophenylacetates exhibit distinct biological profiles .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a Kabachnik–Fields reaction or esterification of preformed amino acids:

-

Route A: Reacting 2,3-dichlorobenzaldehyde with methyl aminoacetate under basic conditions, followed by purification via continuous flow reactors to enhance yield (70–85%).

-

Route B: Direct esterification of 2-amino-2-(2,3-dichlorophenyl)acetic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .

Industrial-Scale Production

Industrial methods employ continuous flow processes to optimize temperature and pressure control, achieving >90% purity. Advanced techniques like chromatography or recrystallization are used for pharmaceutical-grade material .

Physical and Chemical Properties

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water due to lipophilicity.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments .

Reactivity Profile

-

Amino Group: Participates in Schiff base formation, acylation, and nucleophilic substitutions.

-

Ester Group: Hydrolyzes to carboxylic acid under acidic conditions, enabling prodrug strategies .

-

Dichlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the meta position .

Biological Activity and Mechanisms

Preclinical Findings

-

Anti-Inflammatory Activity: Analogous dichlorophenylacetates reduce COX-2 expression in murine models (IC₅₀: 12–18 μM) .

-

Antimicrobial Effects: Chlorinated phenyl groups disrupt bacterial cell membranes (MIC: 32–64 μg/mL against S. aureus) .

Applications in Research and Industry

Pharmaceutical Development

-

Prodrug Candidate: Ester functionality enhances bioavailability of parent acids .

-

Intermediate: Used in synthesizing kinase inhibitors and HDAC modulators .

Agrochemical Research

-

Herbicide Synergy: Chlorinated aromatic cores improve lipid membrane penetration in plant pathogens .

Comparative Analysis with Structural Isomers

Table 2: Isomer Comparison

Key Insight: Chlorine positioning significantly alters bioactivity—meta substitution enhances receptor binding, while para substitution favors metabolic stability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume